3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₂FNS and a molecular weight of 221.29 g/mol . This compound features a fluorine atom, a methyl group, and a thiophen-3-ylmethyl group attached to an aniline core. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methylaniline and thiophen-3-ylmethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the thiophen-3-ylmethyl group onto the aniline core.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline can be compared with similar compounds such as:
2-methyl-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a fluorine atom, which can lead to different chemical and biological properties.
4-fluoro-N-methylaniline: This compound has a fluorine atom at the para position and a methyl group on the nitrogen, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C12H12FNS |
---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
3-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12FNS/c1-9-11(13)3-2-4-12(9)14-7-10-5-6-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI-Schlüssel |
VMDZCIRRBOYSNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)NCC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.